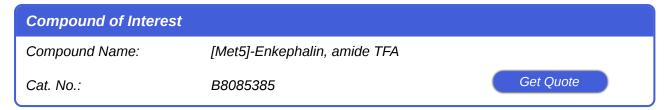


An In-Depth Technical Guide to [Met5]-Enkephalin, amide TFA

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For Researchers, Scientists, and Drug Development Professionals

Abstract

[Met5]-Enkephalin, amide TFA is a synthetic, amidated pentapeptide and a potent agonist of the delta (δ) opioid receptor, with additional activity at the putative zeta (ζ) opioid receptor.[1][2] [3][4] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant in vitro assays are provided to facilitate further research and drug development efforts.

Core Chemical and Physical Properties

[Met5]-Enkephalin, amide TFA is the trifluoroacetate salt of the amidated form of Methionine-enkephalin. The amidation of the C-terminus enhances its stability and alters its receptor binding profile compared to the native peptide.



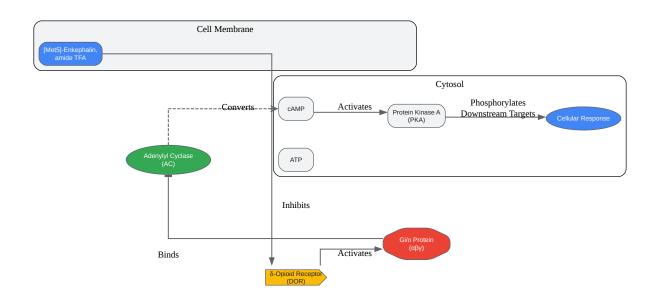
Property	Value	Reference	
Molecular Formula	C29H37F3N6O8S	[2][5]	
Molecular Weight	686.7 g/mol	[2][5]	
Amino Acid Sequence	Tyr-Gly-Gly-Phe-Met-NH2	N/A	
Appearance	White to off-white solid	N/A	
Purity	≥98%	N/A	
Solubility	Soluble in water	[6]	

Mechanism of Action and Signaling Pathways

[Met5]-Enkephalin, amide TFA primarily exerts its effects through the activation of δ -opioid receptors, which are G-protein coupled receptors (GPCRs).[1][6][7] The binding of [Met5]-Enkephalin, amide TFA to the δ -opioid receptor initiates a signaling cascade through the inhibitory G-protein, Gi/o.[7][8]

This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] The reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the observed physiological effects.





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Figure 1: Simplified signaling pathway of [Met5]-Enkephalin, amide TFA.

Quantitative Biological Data

The biological activity of **[Met5]-Enkephalin, amide TFA** has been quantified in various functional and binding assays.



Assay	Receptor	Species	Value	Unit	Reference
Inhibition of Nerve- Evoked Contractions (IC50)	δ-Opioid	Cat	2.2	nM	[1]
Radioligand Binding Affinity (Ki)	μ-Opioid	Monkey	>1000	nM	[9]
Radioligand Binding Affinity (Ki)	δ-Opioid	Monkey	1.4	nM	[9]
Radioligand Binding Affinity (Ki)	к-Opioid	Monkey	>1000	nM	[9]

Note: Ki values are for the closely related peptide DPDPE, a highly selective δ -opioid agonist, and are indicative of the expected selectivity profile for [Met5]-Enkephalin, amide.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of **[Met5]-Enkephalin, amide TFA**.

Inhibition of Nerve-Evoked Contractions in Cat Distal Colon

This protocol describes the methodology to assess the inhibitory effect of **[Met5]-Enkephalin**, **amide TFA** on neurotransmission in the enteric nervous system.[10][11][12]

Experimental Workflow:

Figure 2: Workflow for the nerve-evoked contraction assay.

Methodology:



- Tissue Preparation: Humanely euthanize an adult cat and dissect the distal colon with the pelvic nerves attached.
- Organ Bath Setup: Mount a longitudinal muscle strip of the colon (approximately 2 cm in length) in a 10 mL organ bath containing Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, and glucose 11.1), maintained at 37°C and gassed with 95% O2 and 5% CO2.
- Electrical Stimulation: Transmural electrical field stimulation is delivered via two platinum electrodes placed parallel to the tissue. Use square-wave pulses of 0.5 ms duration at a frequency of 5 Hz for 10 seconds every 2 minutes.
- Drug Application: After a stabilization period of at least 60 minutes with regular stimulation, add cumulative concentrations of [Met5]-Enkephalin, amide TFA to the organ bath.
- Data Acquisition: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.
- Data Analysis: Express the inhibition of the contractile response as a percentage of the predrug control. Plot the percentage inhibition against the logarithm of the agonist concentration and fit the data to a sigmoidal curve to determine the IC50 value.

Glial Cell Proliferation Assay

This protocol details a method to evaluate the effect of **[Met5]-Enkephalin**, amide TFA on the proliferation of glial cells using a BrdU incorporation assay.[13]

Methodology:

- Cell Culture: Plate primary mixed glial cells or a glial cell line (e.g., C6 glioma cells) in a 96well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
- Drug Treatment: Replace the culture medium with a fresh medium containing various concentrations of [Met5]-Enkephalin, amide TFA (e.g., 0.1 nM, 10 nM, 1 μM).[1] Incubate for 48 hours.



- BrdU Labeling: Add 10 μM BrdU to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
- Fixation and Denaturation: Fix the cells with 4% paraformaldehyde, and then denature the DNA with 2 M HCl to expose the incorporated BrdU.
- Immunostaining: Incubate with an anti-BrdU primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Express the results as a percentage of the control (untreated cells) and determine the statistical significance of any observed reduction in cell proliferation.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of [Met5]-Enkephalin, amide TFA for opioid receptors.[14][15][16]

Methodology:

- Membrane Preparation: Prepare cell membranes from cells stably expressing the opioid receptor of interest (e.g., CHO-DOR cells).
- Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-DPDPE for δ-opioid receptors), and a range of concentrations of the unlabeled competitor, [Met5]-Enkephalin, amide TFA.
- Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
- Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.



Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

cAMP Functional Assay

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by **[Met5]-Enkephalin**, amide TFA in cells expressing δ -opioid receptors.[18][19][20][21][22]

Methodology:

- Cell Culture: Plate cells expressing the δ -opioid receptor (e.g., HEK293-DOR) in a 96-well plate and grow to confluency.
- Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Agonist Stimulation: Add various concentrations of [Met5]-Enkephalin, amide TFA to the
 cells, followed by a fixed concentration of an adenylyl cyclase activator (e.g., forskolin).
- Cell Lysis: Lyse the cells to release the intracellular cAMP.
- cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration.
 Determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

Conclusion

[Met5]-Enkephalin, amide TFA is a valuable research tool for investigating the pharmacology of the δ -opioid receptor. Its potency and selectivity make it a suitable candidate for studies on pain modulation, gastrointestinal motility, and neuroregulation.[6][8] The experimental protocols provided in this guide offer a robust framework for the characterization of this and other opioid peptides, facilitating the discovery and development of novel therapeutics. For research use only. Not for human or veterinary use.[3][23]



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. shiji.cnreagent.com [shiji.cnreagent.com]
- 5. [Met5]-Enkephalin, amide TFA LM8BR02417IN 联迈生物官方商城 联迈生物-试剂盒, 抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 6. Met-Enkephalin Amide LKT Labs [lktlabs.com]
- 7. δ-opioid receptor Wikipedia [en.wikipedia.org]
- 8. Physiology, Opioid Receptor StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurotransmitters involved in the colonic contraction and vasodilatation elicited by activation of the pelvic nerves in the cat PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The sacral parasympathetic reflex pathway regulating colonic motility and defaecation in the cat PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stimulation of lumbar sympathetic nerves evokes contractions of cat colon circular muscle mediated by ATP and noradrenaline PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Internalization of the opioid growth factor, [Met5]-enkephalin, is dependent on clathrin-mediated endocytosis for downregulation of cell proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Radioligand Binding Assays [bio-protocol.org]
- 16. Radioligand-binding studies [bio-protocol.org]
- 17. C-terminal Modified Enkephalin-like Tetrapeptides with Enhanced Affinities at the Kappa Opioid Receptor and Monoamine Transporters PMC [pmc.ncbi.nlm.nih.gov]



- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. MedChemExpress [Met5]-Enkephalin, amide TFA 10 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]
- To cite this document: BenchChem. [An In-Depth Technical Guide to [Met5]-Enkephalin, amide TFA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8085385#what-is-met5-enkephalin-amide-tfa]

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